[5-(2-Chlorophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate
Description
This compound is a synthetic organic molecule combining a pyrazole core with sulfonyl and benzoate substituents.
- Pharmaceuticals: Pyrazole derivatives are known for anti-inflammatory, antifungal, and kinase-inhibitory properties .
- Agrochemicals: Chlorinated aromatic systems often exhibit pesticidal activity .
Key structural features:
- Pyrazole ring: A five-membered aromatic ring with two adjacent nitrogen atoms.
- Sulfonyl group: Electron-withdrawing substituent at the 5-position, enhancing stability and influencing receptor binding.
- 2,4-Dichlorobenzoate ester: Lipophilic moiety that may improve membrane permeability.
Properties
IUPAC Name |
[5-(2-chlorophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl3N2O4S/c1-29-23(34(31,32)21-10-6-5-9-19(21)26)18(22(28-29)15-7-3-2-4-8-15)14-33-24(30)17-12-11-16(25)13-20(17)27/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDCIPKQHVHZKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=C(C=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [5-(2-Chlorophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate is a complex organic molecule with significant biological potential. This article aims to provide a comprehensive review of its biological activity, including its mechanisms of action, pharmacological applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClNOS
- CAS Number : 318959-21-6
- IUPAC Name : this compound
This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities including antimicrobial, anti-inflammatory, and anticancer effects.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanisms include:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : The compound can bind to cellular receptors, modulating their activity.
- Signal Transduction Modulation : It may affect signal transduction pathways critical for cellular responses.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
The compound's effectiveness can be attributed to its structural features that facilitate interaction with bacterial cell membranes or metabolic pathways essential for bacterial survival .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. Pyrazole derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:
- Cell Cycle Arrest : Inhibition of cell cycle progression in cancer cells.
- Induction of Apoptosis : Triggering programmed cell death pathways.
- Inhibition of Metastasis : Reducing the ability of cancer cells to spread.
Study on Enzyme Inhibition
A study focused on the enzyme inhibitory activity of related compounds found significant inhibition against acetylcholinesterase (AChE) and urease enzymes. The IC50 values for selected compounds were notably low, indicating strong inhibitory potential:
| Compound ID | IC50 (µM) |
|---|---|
| 7l | 2.14 ± 0.003 |
| 7m | 0.63 ± 0.001 |
| 7n | 2.17 ± 0.006 |
These findings suggest that this compound could serve as a lead compound for developing new enzyme inhibitors .
Antiviral Activity
Research has also explored the antiviral potential of pyrazole derivatives, including this compound, against viruses such as the Tobacco Mosaic Virus (TMV). Certain derivatives exhibited approximately 50% inhibition rates comparable to established antiviral agents .
Comparison with Similar Compounds
Key Observations :
- The sulfonyl group in the target compound may enhance metabolic stability compared to carboxylate analogs .
- Compared to Celecoxib, the absence of a trifluoromethyl group and distinct substitution patterns suggest different selectivity profiles (e.g., lower COX-2 affinity).
Limitations and Recommendations
- Data Gaps : Experimental data on the target compound’s solubility, toxicity, and target binding are unavailable in open-access literature.
- Synthesis Challenges : The steric bulk of the 2,4-dichlorobenzoate group may complicate synthetic routes compared to simpler esters.
- Validation Needed : Computational predictions (e.g., LogP, IC₅₀) require confirmation via HPLC or enzyme assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
